molecular formula C15H22BrN B14424515 Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- CAS No. 84184-75-8

Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl-

Katalognummer: B14424515
CAS-Nummer: 84184-75-8
Molekulargewicht: 296.25 g/mol
InChI-Schlüssel: PEWWIQIBHYDWMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- is a chemical compound with the molecular formula C11H14BrN It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Phenyl-4-piperidinamine (4-AP)
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
  • Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one)

Uniqueness

Piperidine, 1-(4-bromophenyl)-2,2,6,6-tetramethyl- is unique due to its specific structural features and the presence of the bromine atom, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

84184-75-8

Molekularformel

C15H22BrN

Molekulargewicht

296.25 g/mol

IUPAC-Name

1-(4-bromophenyl)-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C15H22BrN/c1-14(2)10-5-11-15(3,4)17(14)13-8-6-12(16)7-9-13/h6-9H,5,10-11H2,1-4H3

InChI-Schlüssel

PEWWIQIBHYDWMS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(N1C2=CC=C(C=C2)Br)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.